molecular formula C10H12O4S B1357009 Diethyl thiophene-3,4-dicarboxylate CAS No. 53229-47-3

Diethyl thiophene-3,4-dicarboxylate

Cat. No.: B1357009
CAS No.: 53229-47-3
M. Wt: 228.27 g/mol
InChI Key: PJZOOQHKDLZCMD-UHFFFAOYSA-N
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Description

Diethyl thiophene-3,4-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by two ester groups attached to the 3 and 4 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl thiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound sulfoxide, while reduction with lithium aluminum hydride can produce this compound alcohol.

Scientific Research Applications

Diethyl thiophene-3,4-dicarboxylate has several scientific research applications:

  • **Chem

Properties

IUPAC Name

diethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOOQHKDLZCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480033
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53229-47-3
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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